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Introduction
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental

process for energy production in virtually all living organisms.[1] This ten-step enzymatic

cascade, occurring in the cytosol, not only generates ATP and NADH but also provides crucial

intermediates for various biosynthetic pathways. Among these intermediates, 2-
Phosphoglyceric acid (2-PG) holds a unique and critical position. It is the substrate for the

ninth step of glycolysis, a reaction that sets the stage for the final, high-energy payoff phase of

this central metabolic route. This technical guide provides an in-depth exploration of the role of

2-PG in glycolysis, detailing the enzymatic conversion to phosphoenolpyruvate (PEP), its

regulation, quantitative aspects, and its significance as a metabolic nexus and a target for drug

development.

The Conversion of 2-Phosphoglyceric Acid to
Phosphoenolpyruvate
In the penultimate step of glycolysis, 2-Phosphoglyceric acid is converted to the high-energy

compound phosphoenolpyruvate (PEP).[2] This dehydration reaction is catalyzed by the

enzyme enolase (also known as phosphopyruvate hydratase or 2-phospho-D-glycerate hydro-

lyase).[3] The reaction is reversible and involves the removal of a water molecule.[1]
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2-Phospho-D-glycerate ⇌ Phosphoenolpyruvate + H₂O[3]

The significance of this step lies in the redistribution of energy within the molecule. While 2-PG

is a low-energy phosphate ester, the product, PEP, possesses a very high-energy phosphate

bond. This transformation is crucial as it primes the molecule for the subsequent transfer of its

phosphate group to ADP to form ATP in the final step of glycolysis, a process known as

substrate-level phosphorylation.

The Enzymatic Mechanism of Enolase
Enolase is a metalloenzyme that requires the presence of two divalent metal ions, typically

magnesium (Mg²⁺), for its catalytic activity.[4] One Mg²⁺ ion acts as a conformational ion,

binding to the carboxylate group of the substrate and orienting it in the active site. The second

Mg²⁺ ion is the catalytic ion and participates directly in the dehydration reaction.

The conversion of 2-PG to PEP proceeds via an E1cB (unimolecular conjugate base

elimination) mechanism.[3] The key steps are as follows:

Binding of 2-PG: The substrate, 2-PG, binds to the active site of enolase. The carboxyl group

of 2-PG coordinates with the two magnesium ions.[3]

Proton Abstraction: A basic amino acid residue in the active site, typically a lysine, abstracts

the acidic proton from the C-2 of 2-PG, forming a carbanion intermediate. The negative

charge of this intermediate is stabilized by the coordinated magnesium ions.[3]

Elimination of the Hydroxyl Group: An acidic amino acid residue, such as a glutamate,

protonates the hydroxyl group on C-3, facilitating its departure as a water molecule.[3]

Formation of PEP: The elimination of the water molecule results in the formation of a double

bond between C-2 and C-3, yielding the product phosphoenolpyruvate (PEP).[3]

Quantitative Data on the Enolase-Catalyzed
Reaction
The efficiency and thermodynamics of the conversion of 2-PG to PEP have been extensively

studied. The following tables summarize key quantitative data for the enzyme enolase and the

reaction it catalyzes.
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Parameter Value Species/Conditions

K_m_ for 2-PG 0.07 mM Rabbit Muscle

0.1 - 0.5 mM Yeast

V_max_
Variable (dependent on

enzyme conc.)
-

k_cat_ ~72 s⁻¹ Yeast

Optimal pH 6.5 - 8.0 Varies by isoform and species

Table 1: Kinetic Parameters of Enolase

Parameter Value Conditions

ΔG°' +1.8 kJ/mol
Standard conditions (25°C, pH

7.0)

ΔG (cellular) Near 0

Dependent on cellular

concentrations of 2-PG and

PEP

ΔH°' +3.2 kJ/mol Calorimetric measurement

Table 2: Thermodynamic Data for the Conversion of 2-PG to PEP

Regulation of the 2-PG to PEP Conversion
The activity of enolase is subject to regulation by various factors, ensuring that the rate of

glycolysis is attuned to the cell's metabolic needs.

Substrate and Product Concentration: The reversible nature of the enolase-catalyzed

reaction means that its direction is influenced by the relative concentrations of 2-PG and

PEP. High levels of 2-PG favor the forward reaction, while an accumulation of PEP can drive

the reverse reaction, which is relevant in gluconeogenesis.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK541119/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Divalent Cations: The requirement for two Mg²⁺ ions for catalytic activity makes enolase

activity sensitive to the intracellular concentration of these ions. Other divalent cations can

sometimes substitute for Mg²⁺, but often with lower efficiency.

Inhibitors: Fluoride is a well-known inhibitor of enolase. In the presence of phosphate,

fluoride forms a complex with the magnesium ion at the active site, which mimics the

phosphate group of the substrate and blocks the enzyme's activity.[3]

Enolase Isoforms: In vertebrates, there are three main isoforms of enolase: alpha-enolase

(ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2).[4] These isoforms exhibit

tissue-specific expression and may have different kinetic properties, suggesting differential

regulation tailored to the metabolic requirements of specific tissues.[6][7] For example,

gamma-enolase is predominantly found in neurons, while beta-enolase is specific to muscle

tissue.[6][7]

Connection to Other Metabolic Pathways
2-Phosphoglyceric acid and its immediate precursor, 3-phosphoglycerate (3-PG), are not

confined to the linear pathway of glycolysis. They serve as important branch points to other

metabolic routes.

Serine Biosynthesis: 3-phosphoglycerate is the starting point for the phosphorylated pathway

of serine biosynthesis.[8][9][10] The enzyme 3-phosphoglycerate dehydrogenase oxidizes 3-

PG to 3-phosphohydroxypyruvate, initiating a three-step pathway that leads to the synthesis

of the amino acid serine.[11] Serine, in turn, is a precursor for the synthesis of other amino

acids like glycine and cysteine, as well as for the production of phospholipids and

nucleotides.

Gluconeogenesis: As the enolase reaction is reversible, 2-PG is an essential intermediate in

gluconeogenesis, the pathway for the synthesis of glucose from non-carbohydrate

precursors.[5] During gluconeogenesis, PEP is converted to 2-PG by enolase, reversing the

glycolytic step.[5] The regulation of glycolysis and gluconeogenesis is tightly coordinated to

prevent futile cycling, and the direction of the enolase reaction is dictated by the prevailing

metabolic state of the cell.[12]
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Spectrophotometric Assay of Enolase Activity
This protocol describes a continuous spectrophotometric rate determination assay for enolase

activity. The formation of PEP from 2-PG is coupled to the pyruvate kinase and lactate

dehydrogenase reactions, and the activity is measured by monitoring the decrease in NADH

absorbance at 340 nm.

Materials:

Triethanolamine buffer (100 mM, pH 7.6)

2-Phosphoglycerate (2-PG) solution (20 mM)

Adenosine 5'-diphosphate (ADP) solution (25 mM)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3 mM)

Magnesium sulfate (MgSO₄) solution (100 mM)

Potassium chloride (KCl) solution (1 M)

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., 600-1000

units/mL PK, 900-1400 units/mL LDH)

Enzyme sample (e.g., purified enolase or cell lysate)

Spectrophotometer capable of reading at 340 nm

Procedure:

Prepare a reaction mixture by combining the following in a cuvette:

1.0 mL Triethanolamine buffer

0.1 mL ADP solution

0.1 mL NADH solution

0.1 mL MgSO₄ solution
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0.1 mL KCl solution

0.02 mL PK/LDH enzyme mixture

Deionized water to a final volume of 2.9 mL

Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

Initiate the reaction by adding 0.1 mL of the enzyme sample to the cuvette and mix

thoroughly by inversion.

Immediately place the cuvette in the spectrophotometer and monitor the decrease in

absorbance at 340 nm for 5-10 minutes.

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of

the curve.

Enolase activity (in Units/mL) can be calculated using the following formula:

Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε_NADH * Sample volume * light path

length)

where ε_NADH is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Quantification of 2-Phosphoglycerate using LC-MS/MS
This protocol provides a general workflow for the quantification of 2-PG in biological samples

using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers

high sensitivity and specificity.

Materials:

Biological sample (e.g., cell culture, tissue homogenate)

Internal standard (e.g., ¹³C-labeled 2-PG)

Methanol, ice-cold

Acetonitrile, LC-MS grade
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Formic acid, LC-MS grade

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase ion-pairing)

Procedure:

Sample Preparation (Protein Precipitation):

To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.

Vortex vigorously for 1 minute.

Incubate at -20°C for 30 minutes to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample onto the LC-MS/MS system.

Separate the metabolites using a suitable chromatographic gradient.

Detect and quantify 2-PG and the internal standard using Multiple Reaction Monitoring

(MRM) in negative ion mode. A common transition for 2-PG is m/z 185 -> m/z 97

(H₂PO₄⁻).

Data Analysis:

Integrate the peak areas for 2-PG and the internal standard.

Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.

Determine the concentration of 2-PG in the sample by comparing the peak area ratio to a

standard curve prepared with known concentrations of 2-PG.
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Drug Development Targeting Enolase
The central role of enolase in glycolysis, particularly in rapidly proliferating cells like cancer

cells, has made it an attractive target for drug development.[13] Many cancer cells exhibit a

high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly

dependent on this pathway for energy and biosynthetic precursors.

Mechanism of Action of Enolase Inhibitors:

Active Site Inhibition: Many enolase inhibitors are designed to bind to the active site of the

enzyme, preventing the substrate from binding and thus blocking the catalytic reaction.[13]

These can be substrate analogs or small molecules that interact with key residues in the

active site.

Disruption of Dimerization: Since enolase is active as a dimer, compounds that interfere with

the dimerization of enolase subunits can also inhibit its activity.

Targeting Isoform Specificity: Given the tissue-specific expression of enolase isoforms,

developing inhibitors that are selective for a particular isoform is a key strategy. For example,

targeting the neuron-specific gamma-enolase (ENO2) is being explored for the treatment of

certain cancers that overexpress this isoform.[14]

Several small molecule inhibitors of enolase, such as ENOblock and

phosphonoacetohydroxamate, have been identified and are being investigated for their

therapeutic potential in cancer and other diseases.[3][15]
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Glycolysis Payoff Phase
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Caption: Glycolysis pathway focusing on 2-Phosphoglycerate.
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Enolase Catalytic Mechanism
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Caption: Mechanism of the enolase-catalyzed reaction.

Enolase Activity Assay Workflow
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Caption: Experimental workflow for an enolase activity assay.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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